(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Catalog No.
S1906083
CAS No.
33019-03-3
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

CAS Number

33019-03-3

Product Name

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

IUPAC Name

ethyl (2R)-5-oxooxolane-2-carboxylate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

MJQGWRVDIFBMNW-RXMQYKEDSA-N

SMILES

CCOC(=O)C1CCC(=O)O1

Canonical SMILES

CCOC(=O)C1CCC(=O)O1

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)O1

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone, CAS 33019-03-3, is a chiral building block essential for asymmetric synthesis. As a derivative of γ-butyrolactone (GBL), a widely used industrial intermediate, its primary value is not as a generic solvent or reagent but as a carrier of specific, non-interchangeable stereochemical information. The (R)-configuration at the gamma position is critical for constructing stereochemically defined target molecules, particularly in the synthesis of pharmaceuticals, natural products, and other biologically active compounds where stereoisomers may have vastly different effects.

Substituting (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone with its racemic mixture or the achiral γ-butyrolactone core is unsuitable for stereospecific applications. Using a racemate introduces the (S)-enantiomer, leading to a mixture of final diastereomeric or enantiomeric products. This necessitates costly and often low-yielding chiral separation steps downstream, or results in a final active ingredient with reduced efficacy or altered pharmacological profiles. In regulated industries like pharmaceuticals, where only one enantiomer is active or safe, starting with an enantiomerically impure precursor is a critical process failure. The specific (R)-configuration of this compound is the primary reason for its procurement and cannot be replicated by achiral or racemic alternatives without significant process redesign and economic penalty.

Precursor Suitability: Direct Route to Enantiopure (4R)-4-Hydroxy-L-glutamic Acid Analogues

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone serves as a key chiral precursor for synthesizing diphosphonate analogues of (4R)-4-hydroxyglutamic acid. In a documented synthesis, the (R)-lactone starting material was converted to an intermediate aldehyde, which then underwent an Abramov reaction. This process yielded two diastereomers, (1R,3S)- and (1R,3R)-diphosphonates, which were separable. The crucial point is that the (R)-stereocenter of the starting lactone directly templated the C1 stereocenter of the products, enabling access to specific, enantiomerically pure phosphonate analogues. Starting with the racemic lactone would have produced a complex mixture of all four possible stereoisomers, making isolation of the desired (1R)-configured products significantly more challenging and less efficient.

Evidence DimensionStereochemical Control
Target Compound DataProvides access to separable (1R,3S) and (1R,3R) diastereomers, preserving the initial (R)-configuration at the key carbon.
Comparator Or BaselineUse of a racemic γ-ethoxycarbonyl-γ-butyrolactone.
Quantified DifferenceQualitative but critical: Avoids the formation of a complex, difficult-to-separate mixture of four stereoisomers.
ConditionsMulti-step synthesis involving an Abramov reaction with diethyl phosphite.

This demonstrates the compound's direct utility in creating specific, stereochemically complex drug analogues that would be impractical to synthesize from a racemic precursor.

Process Efficiency: Enabling Stereospecific Synthesis of Biologically Active γ-Butyrolactones

This compound is a structural analogue to key intermediates like (R)-paraconyl alcohol, which are essential for the synthesis of γ-butyrolactone (GBL) hormones that regulate natural product biosynthesis in Streptomyces. Syntheses of these complex, stereochemically dense signaling molecules are noted to be challenging, with low diastereoselectivity often compromising overall yield when starting from less defined precursors. By providing a fixed (R)-stereocenter, (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone allows for a more controlled and efficient synthetic route, avoiding the low yields associated with non-stereoselective additions or the need for late-stage enzymatic resolutions.

Evidence DimensionSynthetic Efficiency & Stereocontrol
Target Compound DataProvides a fixed (R)-stereocenter, enabling more direct and higher-yielding routes to complex chiral targets.
Comparator Or BaselineSyntheses that generate stereocenters via non-selective reactions, resulting in diastereomeric mixtures and low yields of the desired product.
Quantified DifferenceA reported synthesis of related butenolides via a non-selective route resulted in a low 5-8% overall yield, highlighting the inefficiency that starting with a defined chiral precursor helps to avoid.
ConditionsMulti-step synthesis of complex natural product analogues.

For buyers producing complex chiral molecules, procuring this enantiopure starting material prevents significant losses in yield and simplifies purification, directly impacting process economics and scalability.

Precursor for Chiral Glutamate Analogues and Derivatives

This compound is the logical choice for multi-step syntheses targeting enantiomerically pure (4R)-hydroxyglutamic acid analogues or other derivatives where the stereochemistry at the 4-position is critical for biological activity. Its use avoids the creation of hard-to-separate diastereomeric mixtures.

Stereocontrolled Synthesis of Bioactive Natural Products

In the synthesis of complex natural products such as bacterial signaling molecules (e.g., A-factor type hormones), where multiple stereocenters must be precisely controlled, this compound serves as a reliable starting point. Procuring this enantiopure precursor is more efficient than attempting to resolve stereoisomers later in a long synthetic sequence.

XLogP3

0.5

Wikipedia

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Dates

Last modified: 04-15-2024

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